6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often employ continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Metal-free oxidation is a common method used to functionalize the compound.
Reduction: Although less common, reduction reactions can also be employed.
Substitution: Halogenation and other substitution reactions are frequently used to modify the compound.
Common reagents and conditions include transition metal catalysts, oxidizing agents, and specific reaction conditions tailored to achieve the desired functionalization . Major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
Molecular Formula |
C9H7BrN2O2 |
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Molecular Weight |
255.07 g/mol |
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-3-12-4-7(10)6(9(13)14)2-8(12)11-5/h2-4H,1H3,(H,13,14) |
InChI Key |
VXPKMHSCPDXBJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C(=CC2=N1)C(=O)O)Br |
Origin of Product |
United States |
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